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Abstract
The quinoline nucleus is a cornerstone of medicinal chemistry, with the 4-aminoquinoline

scaffold, in particular, representing a "privileged structure" that has given rise to numerous

clinically significant drugs.[1][2] This guide focuses on the biological activities of a specific, yet

underexplored, subclass: 4-Aminoquinoline-2-carboxylic acids. By combining the potent

bioactivity of the 4-aminoquinoline core with the versatile chemical and chelating properties of a

2-carboxylic acid group, this scaffold presents a compelling platform for the development of

novel therapeutics. This document provides a comprehensive overview of the synthesis,

diverse biological activities—including antimalarial, anticancer, neuroprotective, and

antimicrobial effects—and the underlying mechanisms of action for this compound class. We

further detail key experimental protocols for assessing these activities and provide insights into

the structure-activity relationships that govern their therapeutic potential.

Introduction: A Scaffold of Therapeutic Significance
The 4-Aminoquinoline Core: A Privileged Structure
The 4-aminoquinoline framework is integral to a wide array of therapeutic agents,

demonstrating a remarkable spectrum of biological activities.[3] Its fame is largely built on the

success of antimalarial drugs like chloroquine and amodiaquine, which have been mainstays in

global health for decades.[4][5] Beyond malaria, this scaffold is found in approved drugs for

cancer (e.g., bosutinib, neratinib), inflammatory diseases, and Alzheimer's disease.[1][3][6] The
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key to its broad utility lies in its physicochemical properties; the basic nitrogen atoms in the

quinoline ring and the 4-amino side chain allow these molecules to accumulate in acidic cellular

compartments, such as the parasite's digestive vacuole and mammalian lysosomes, a crucial

aspect of their mechanism of action in various diseases.[1][7]

The 2-Carboxylic Acid Moiety: A Gateway to Novel
Interactions
While the 4-aminoquinoline core drives cellular accumulation and foundational activity, the

addition of a carboxylic acid group at the 2-position introduces new dimensions for therapeutic

design. This functional group can:

Act as a Metal Chelator: The nitrogen at position 1 and the adjacent carboxyl group can form

a bidentate chelate with metal ions, a property that can be exploited for novel mechanisms of

action.

Form Key Molecular Interactions: The carboxylate can engage in critical hydrogen bonding

and salt bridge interactions within protein active sites, potentially enhancing potency and

selectivity for specific enzyme targets like dihydroorotate dehydrogenase (DHODH) or

cyclooxygenase-2 (COX-2), as seen in other quinoline-4-carboxylic acid series.[8][9]

Modulate Physicochemical Properties: The acidic group influences the molecule's solubility,

pKa, and overall pharmacokinetic profile, which are critical parameters in drug development.

This guide synthesizes the known activities of both parent scaffolds to project the therapeutic

potential of the hybrid 4-Aminoquinoline-2-carboxylic acid structure.

Synthetic Strategies: Building the Core Scaffold
The synthesis of 4-aminoquinoline derivatives is well-established, providing a robust platform

for generating diverse chemical libraries. The primary route involves a nucleophilic aromatic

substitution (SNAr) reaction, where a 4-chloroquinoline precursor is treated with a suitable

amine.[1][3] For the specific 4-Aminoquinoline-2-carboxylic acid scaffold, a multi-step or a

multicomponent reaction approach, such as the formic acid-catalyzed coupling of arylamines,

glyoxylates, and phenylacetylenes, can be employed to construct the quinoline-2-carboxylate

core first, followed by modification at the 4-position.[10][11]
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Caption: Generalized synthetic workflows for 4-Aminoquinoline-2-carboxylic acid
derivatives.

Major Biological Activities and Mechanisms of
Action
The unique combination of the 4-amino and 2-carboxyl groups on the quinoline scaffold

suggests a potential for multifaceted biological activity.

Antimalarial Activity
The 4-aminoquinoline scaffold is synonymous with antimalarial action.[5] Its derivatives are

highly effective against the erythrocytic stages of Plasmodium parasites.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b122658?utm_src=pdf-body-img
https://www.benchchem.com/product/b122658?utm_src=pdf-body
https://trinityssr.wordpress.com/wp-content/uploads/2016/06/4th-chem.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: During its growth in red blood cells, the malaria parasite digests host

hemoglobin as a source of amino acids.[5] This process releases large quantities of toxic

heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an

inert, crystalline substance called hemozoin in its acidic digestive vacuole. 4-

aminoquinolines, being weak bases, become protonated and trapped within this acidic

vacuole, reaching high concentrations.[7] There, they bind to heme monomers, preventing

their polymerization into hemozoin. The buildup of free heme leads to oxidative stress and

membrane damage, ultimately killing the parasite.[12] The 7-chloro substituent is considered

critical for potent antimalarial activity in many analogs.[7][13]
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Caption: Mechanism of antimalarial action via inhibition of heme polymerization.

Structure-Activity Relationship (SAR): For potent antimalarial activity, key features include: (i)

the 7-chloro group on the quinoline ring, (ii) a protonatable nitrogen in the quinoline ring, and

(iii) a second protonatable nitrogen in the side chain, which facilitates accumulation in the

acidic vacuole.[14] The introduction of a 2-carboxylic acid group could modulate this activity

by altering the pKa and chelation properties of the molecule.

Table 1: Antimalarial Potency of Selected 4-Aminoquinoline Analogs
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Compound P. falciparum Strain IC₅₀ (nM) Reference

Chloroquine 3D7 (Sensitive) ~20-30 [15]

Chloroquine W2 (Resistant) ~150-200 [15]

MAQ (Monoquinoline) 3D7 (Sensitive) 26 [15]

BAQ (Bisquinoline) 3D7 (Sensitive) 16 [15]

| Amodiaquine Analog (43) | Dd2 (Resistant) | 26 |[16] |

Anticancer Properties
Recent research has repurposed 4-aminoquinolines like chloroquine and hydroxychloroquine

as anticancer agents, often in combination therapy.[17] Quinoline carboxylic acids have also

shown promise, with some derivatives exhibiting significant cytotoxicity against various cancer

cell lines.[18][19]

Mechanism of Action: The anticancer effects are multifactorial and not fully elucidated. Key

proposed mechanisms include:

Lysosomal Disruption: Similar to their antimalarial action, 4-aminoquinolines accumulate in

the acidic lysosomes of cancer cells, raising the lysosomal pH and inhibiting autophagy, a

key process cancer cells use to survive stress.[17]

Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis)

through the mitochondrial pathway, involving the release of cytochrome c and the

activation of caspase-3.[17]

Enzyme Inhibition: Specific derivatives can act as potent inhibitors of key signaling

proteins. For example, 2-phenylquinoline-4-carboxylic acid derivatives have been

identified as novel histone deacetylase (HDAC) inhibitors[20], while other quinolines inhibit

tyrosine kinases like EGFR and Bcr-Abl.[6]

Table 2: Cytotoxicity of Selected Quinoline Derivatives Against Cancer Cell Lines
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Compound
Class/Derivativ
e

Cell Line Activity Metric Value (µM) Reference

2-Styryl-4-
quinoline
Carboxylic
Acid (8)

59-cell line
panel

GI₅₀ (average) 0.501 [19]

Quinoline-2-

carboxylic acid
HeLa (Cervical) IC₅₀ Significant [18]

Quinoline-4-

carboxylic acid
MCF7 (Breast) IC₅₀ Significant [18]

| 2-Morpholino-4-anilinoquinoline (3e) | HepG2 (Liver) | IC₅₀ | 1.15 |[6] |

Neuroprotective Potential
Oxidative stress is a key pathological feature of neurodegenerative diseases like Alzheimer's.

4-Arylquinoline-2-carboxylate derivatives have demonstrated significant neuroprotective effects

in preclinical models.[10][11]

Mechanism of Action: The primary mechanism appears to be potent antioxidant activity.

These compounds can directly quench reactive oxygen species (ROS) such as hydrogen

peroxide (H₂O₂) and protect neuronal cells (e.g., human neuroblastoma SH-SY5Y cells) from

H₂O₂- and amyloid-β-induced neurotoxicity.[10][11] Additionally, some derivatives can induce

P-glycoprotein, a transporter that helps clear amyloid-β from the brain.[10]

Antimicrobial Spectrum
Beyond their antiprotozoal effects, quinoline derivatives possess broad-spectrum antibacterial

and antifungal activity.[2][21]

Mechanism of Action: The mechanisms are diverse. Some derivatives are designed to inhibit

peptide deformylase (PDF), an essential bacterial enzyme not present in mammals.[21]

Others have been shown to target bacterial LptA and Topoisomerase IV proteins, disrupting

cell wall synthesis and DNA replication, respectively.[22] The chelation properties afforded by
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the 2-carboxylic acid moiety may also contribute by sequestering essential metal ions

required for bacterial enzyme function.

Key Experimental Protocols for Activity Assessment
To validate the biological activities of novel 4-Aminoquinoline-2-carboxylic acid derivatives, a

series of standardized in vitro assays are essential.

In Vitro Anticancer Screening: The MTT Assay
This colorimetric assay is a standard for assessing the cytotoxic effect of a compound on

cancer cell lines by measuring metabolic activity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial

dehydrogenases, to form a purple formazan product. The amount of formazan produced is

proportional to the number of viable cells.

Step-by-Step Methodology:

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined

density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell

culture medium. Replace the old medium with the compound-containing medium. Include

wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan

crystals to form.

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to

dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of the purple solution at a specific

wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of

cell growth).

1. Seed Cancer Cells
in 96-well plate

2. Add Serial Dilutions
of Test Compound

3. Incubate
(e.g., 48 hours)

4. Add MTT Reagent
(Yellow)
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Caption: Standard workflow for an MTT cell viability assay.

In Vitro Neuroprotection Assay
This assay evaluates a compound's ability to protect neuronal cells from an oxidative insult.

Principle: Neuronal cells are pre-treated with the test compound and then exposed to a

neurotoxic agent like hydrogen peroxide (H₂O₂). Cell viability is measured afterward to quantify

the protective effect.

Step-by-Step Methodology:

Cell Seeding: Plate human neuroblastoma SH-SY5Y cells in a 96-well plate and allow them

to differentiate and adhere.

Compound Pre-treatment: Treat the cells with various concentrations of the test compound

for a defined period (e.g., 1-2 hours).

Oxidative Insult: Add a neurotoxic concentration of H₂O₂ to the wells (except for the

untreated control) and incubate for 24 hours.

Viability Assessment: Perform a cell viability assay, such as the MTT assay described above,

to quantify the number of surviving cells.

Data Analysis: Compare the viability of cells treated with H₂O₂ alone versus those pre-

treated with the test compound. A significant increase in viability indicates a neuroprotective

effect.

Future Perspectives and Conclusion
The 4-Aminoquinoline-2-carboxylic acid scaffold is a promising, yet relatively untapped, area

for drug discovery. The convergence of the well-established biological activities of 4-

aminoquinolines with the unique chemical properties of the 2-carboxylic acid moiety offers a

powerful strategy for developing next-generation therapeutics.

Future research should focus on:
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Library Synthesis: Creating a diverse library of derivatives by modifying substituents on the

quinoline ring and the 4-amino group to explore the Structure-Activity Relationship (SAR)

comprehensively.

Target Identification: Moving beyond phenotypic screening to identify the specific molecular

targets (e.g., kinases, metabolic enzymes) for the most potent compounds.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion

(ADME) properties of lead candidates to assess their drug-likeness.

Toxicity Studies: Addressing potential toxicity, a known issue with some quinoline-based

drugs, early in the development process.[16][23]

In conclusion, 4-Aminoquinoline-2-carboxylic acid and its analogs represent a versatile and

potent scaffold. Their potential to act across multiple therapeutic areas—from infectious

diseases to oncology and neurodegeneration—makes them a high-priority target for further

investigation by the scientific and drug development community.

References
Delgado F, Benítez A, Gotopo L, and Romero AH (2025)
Al-Warhi T, Sabt A, et al. (2024) Green Synthesis, Characterization, and Biological Activity of
4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a
Docking Insights. MDPI. [Link]
Wang S, Chen X, et al. (2019) Synthesis and Biological Evaluation of Quinoline Derivatives
as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]
ResearchGate. Structure of 4-aminoquinoline derivatives.
Kumar S, Bawa S, Gupta H. (2009) Biological activities of quinoline derivatives. Bioorganic &
Medicinal Chemistry. [Link]
Trinity Student Scientific Review. 4-aminoquinolines as Antimalarial Drugs. Trinity College
Dublin. [Link]
Kumar A, Kumar S, et al. (2014) Synthesis, and the antioxidant, neuroprotective and P-
glycoprotein induction activity of 4-arylquinoline-2-carboxylates. Organic & Biomolecular
Chemistry. [Link]
Afrin S, Sharma A, et al. (2025) Quinoline derivatives' biological interest for anti-malarial and
anti-cancer activities: an overview. RSC Advances. [Link]
Sholikhah A, Jo S, et al. (2021)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12744908/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0140878
https://www.benchchem.com/product/b122658?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Singh UP, Singh P, et al. (2022) Design, synthesis and antimicrobial activity of novel
quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and
Dynamics. [Link]
Burgess SJ, Kelly JX, et al. (2025) Discovery of amodiachins, a novel class of 4-
aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum.
European Journal of Medicinal Chemistry. [Link]
ResearchGate. (PDF) Design, Synthesis, And Biological Activity Of Some Novel Quinoline
Derivatives.
Singh R, Nattamai S, et al. (2013) Synthesis and Antimalarial Activity of Side Chain Modified
4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. [Link]
Delgado F, Benítez A, et al. (2025)
D'hooghe M, et al. (2015) Synthesis of New 4-Aminoquinolines and Evaluation of Their In
Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium
falciparum. PLOS One. [Link]
Kumar A, Kumar S, et al. (2014) Synthesis, and the antioxidant, neuroprotective and P-
glycoprotein induction activity of 4-arylquinoline-2-carboxylates. Organic & Biomolecular
Chemistry. [Link]
Iqbal M, Ali M, et al. (2024) Synthesis and biological evaluation of novel 2-morpholino-4-
anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports.
[Link]
Satoh T, Lipton SA. (2023) Neuroprotective Effects of Carnosic Acid: Insight into Its
Mechanisms of Action. Antioxidants. [Link]
Sabbah DA, Al-Tarawneh F, et al. (2021)
Costakes C, Kasi D, et al. (2018) Design, Synthesis, and Biological Evaluation of 4-Quinoline
Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal
Chemistry. [Link]
Kalgutkar AS, et al. (2009) Synthesis and biological evaluation of new 4-carboxyl quinoline
derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
YouTube. (2025) Structure Activity Relationship of 4 Amino Quinoline Chloroquine |
Antimalarial Medicinal Chemistry. YouTube. [Link]
El-Gamal MI, et al. (2022) Synthesis of the designed 2-styryl-4-quinoline carboxylic acids,
and...
Sweidan K, Engel J, et al. (2022) Novel Multi-Target Agents Based on the Privileged
Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link]
Romero AH, et al. (2023) 4-Aminoquinoline as a privileged scaffold for the design of
leishmanicidal agents: structure–property relationships and key biological targets. Frontiers
in Chemistry. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aguiar AC, et al. (2012) Antimalarial Activity and Mechanisms of Action of Two Novel 4-
Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE. [Link]
Wikipedia. 4-Aminoquinoline. Wikipedia. [Link]
Romero AH, et al. (2021)
Madrid PB, et al. (2001) 4-Aminoquinolines Active against Chloroquine-Resistant
Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity
Relationship Analyses. Antimicrobial Agents and Chemotherapy. [Link]
ResearchGate. (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
Zhang Y, et al. (2022) Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel
Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
Ryu JK, et al. (2005) Neuroprotective effects of pyruvate in the quinolinic acid rat model of
Huntington's disease. Experimental Neurology. [Link]
ResearchGate. (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro
Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC
[pmc.ncbi.nlm.nih.gov]

2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies
[frontiersin.org]

4. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline
Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights |
MDPI [mdpi.com]

5. trinityssr.wordpress.com [trinityssr.wordpress.com]

6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as
antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

7. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-
pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b122658?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12023255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12023255/
https://pubmed.ncbi.nlm.nih.gov/20088783/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2025.1553975/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2025.1553975/full
https://www.mdpi.com/2624-8549/7/3/71
https://www.mdpi.com/2624-8549/7/3/71
https://www.mdpi.com/2624-8549/7/3/71
https://trinityssr.wordpress.com/wp-content/uploads/2016/06/4th-chem.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10798140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10798140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8622706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8622706/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors
of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

9. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as
cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-
arylquinoline-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-
arylquinoline-2-carboxylates - Organic & Biomolecular Chemistry (RSC Publishing)
[pubs.rsc.org]

12. pubs.acs.org [pubs.acs.org]

13. youtube.com [youtube.com]

14. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis
of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC
[pmc.ncbi.nlm.nih.gov]

15. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against
Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

16. Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against
multidrug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

17. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant
Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

18. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially
Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel
Histone Deacetylase Inhibitors [frontiersin.org]

21. tandfonline.com [tandfonline.com]

22. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-
Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

23. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against
Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One
[journals.plos.org]

To cite this document: BenchChem. [The Biological Activity of 4-Aminoquinoline-2-carboxylic
Acid and Its Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8859982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8859982/
https://pubmed.ncbi.nlm.nih.gov/19560931/
https://pubmed.ncbi.nlm.nih.gov/19560931/
https://pubmed.ncbi.nlm.nih.gov/25007760/
https://pubmed.ncbi.nlm.nih.gov/25007760/
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00488d
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00488d
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00488d
https://pubs.acs.org/doi/10.1021/jm061002i
https://www.youtube.com/watch?v=Vu0CqBWDXKk
https://pmc.ncbi.nlm.nih.gov/articles/PMC3088224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3088224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3088224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3359361/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3359361/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12744908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12744908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8437624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8437624/
https://pubmed.ncbi.nlm.nih.gov/39358207/
https://pubmed.ncbi.nlm.nih.gov/39358207/
https://pubmed.ncbi.nlm.nih.gov/39358207/
https://www.researchgate.net/figure/Synthesis-of-the-designed-2-styryl-4-quinoline-carboxylic-acids-and-1-3-4-thiadiazoles_fig4_321884695
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.937225/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.937225/full
https://www.tandfonline.com/doi/abs/10.1080/07391102.2023.2236716
https://pmc.ncbi.nlm.nih.gov/articles/PMC6384568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6384568/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0140878
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0140878
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0140878
https://www.benchchem.com/product/b122658#biological-activity-of-4-aminoquinoline-2-carboxylic-acid
https://www.benchchem.com/product/b122658#biological-activity-of-4-aminoquinoline-2-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b122658#biological-activity-of-4-aminoquinoline-2-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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